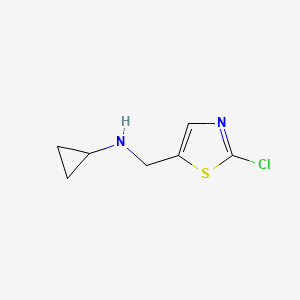
OD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “OD” is a chemical entity known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “OD” involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: “OD” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert “this compound” into its reduced forms.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
“OD” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: “this compound” is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: “this compound” is utilized in the production of materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism by which “OD” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: “this compound” can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects
Comparison with Similar Compounds
“OD” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “Compound A” and “Compound B”.
Uniqueness: “this compound” stands out due to its specific reactivity and applications that are not shared by its analogs
Properties
CAS No. |
1219798-37-4 |
|---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
141.14 |
IUPAC Name |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
InChI Key |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)O |
Synonyms |
3,4-(Methylenedioxy)phenol--d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


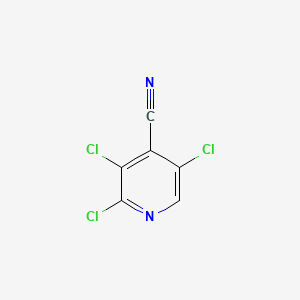
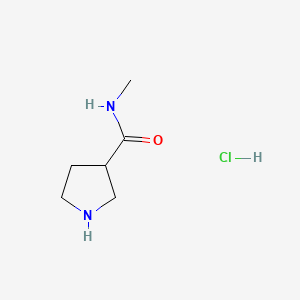
![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)
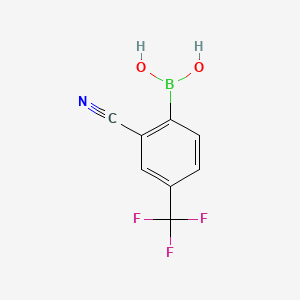
![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
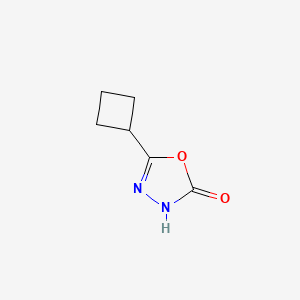
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)
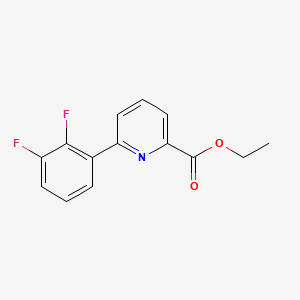
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)
![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)
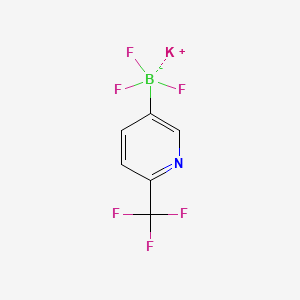
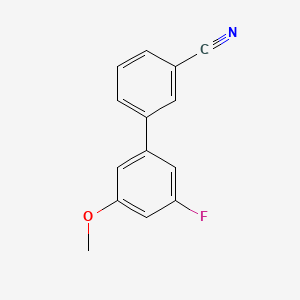
![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)
